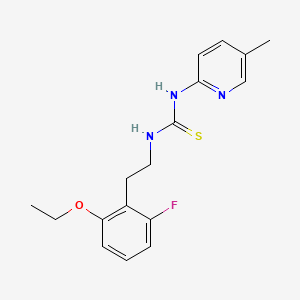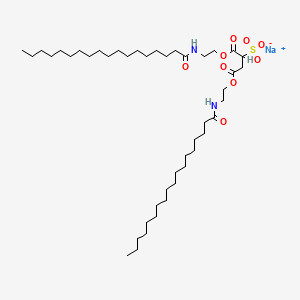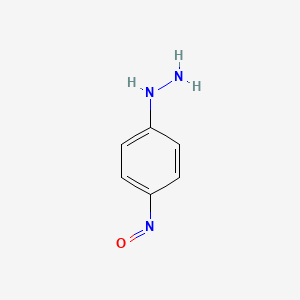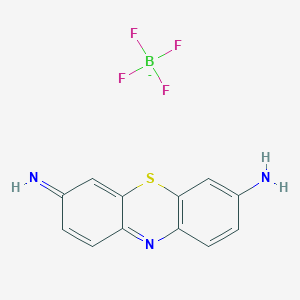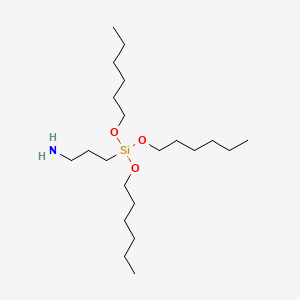
3-(Tris(hexyloxy)silyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tris(hexyloxy)silyl)propylamine is an organosilicon compound with the molecular formula C21H47NO3Si. It is characterized by the presence of a propylamine group attached to a silicon atom, which is further bonded to three hexyloxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(hexyloxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with hexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the substitution of ethoxy groups with hexyloxy groups. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tris(hexyloxy)silyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various alkoxy or functionalized silane derivatives.
Applications De Recherche Scientifique
3-(Tris(hexyloxy)silyl)propylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Tris(hexyloxy)silyl)propylamine involves its ability to form stable bonds with various substrates through its silicon atom. The hexyloxy groups provide hydrophobic properties, while the propylamine group offers reactivity towards nucleophiles and electrophiles. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it versatile in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of hexyloxy groups.
3-(Trimethoxysilyl)propylamine: Contains methoxy groups instead of hexyloxy groups.
3-(Tris(trimethylsiloxy)silyl)propylamine: Features trimethylsiloxy groups instead of hexyloxy groups.
Uniqueness
3-(Tris(hexyloxy)silyl)propylamine is unique due to its hexyloxy groups, which provide enhanced hydrophobicity and stability compared to its ethoxy and methoxy counterparts. This makes it particularly useful in applications where moisture resistance and long-term stability are critical .
Propriétés
Numéro CAS |
94277-92-6 |
|---|---|
Formule moléculaire |
C21H47NO3Si |
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
3-trihexoxysilylpropan-1-amine |
InChI |
InChI=1S/C21H47NO3Si/c1-4-7-10-13-18-23-26(21-16-17-22,24-19-14-11-8-5-2)25-20-15-12-9-6-3/h4-22H2,1-3H3 |
Clé InChI |
AHGOFHPILSLAMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCO[Si](CCCN)(OCCCCCC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


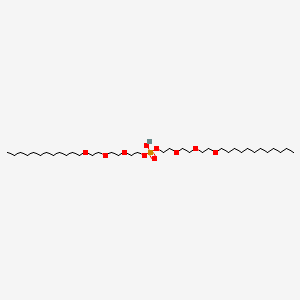
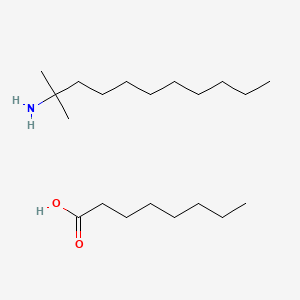
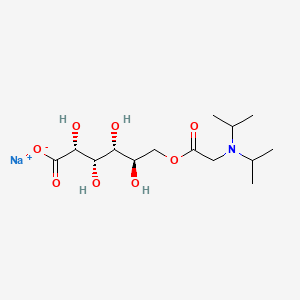
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
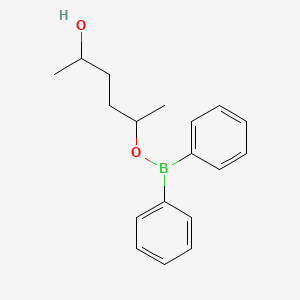
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)


